(4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
This compound features a 1,2,3-triazole core substituted with:
- A 5-methyl group at position 3.
- A carboxylate ester at position 4, linked to a (4-chlorophenyl)methyl moiety.
- A 3-(methylsulfanyl)phenyl group at position 1.
The triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often associated with antimicrobial, antifungal, and anticancer activities . The chlorophenyl and methylsulfanyl substituents introduce electron-withdrawing and hydrophobic properties, which may enhance binding to biological targets or improve metabolic stability.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-12-17(18(23)24-11-13-6-8-14(19)9-7-13)20-21-22(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVGFODKWXXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the reaction of the triazole intermediate with a chlorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Structural Differences:
- Heterocyclic Core: The target compound uses a 1,2,3-triazole core, while analogues employ pyrazole or hybrid oxazole-triazole scaffolds .
- Substituent Diversity : The methylsulfanyl group in the target compound distinguishes it from sulfanyl or trifluoromethyl groups in analogues, which may alter lipophilicity and metabolic stability .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
*Derived from molecular formula; experimental data absent in evidence.
Biological Activity
The compound (4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN3O2S
- Molecular Weight : 373.86 g/mol
- Key Functional Groups : Triazole ring, chlorophenyl group, methylsulfanyl group
The presence of the triazole ring is significant as it is often associated with antifungal and anticancer properties. The unique combination of the chlorophenyl and methylsulfanyl groups may enhance the compound's biological efficacy by improving solubility and bioavailability.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antimicrobial effects against various pathogenic bacteria and fungi. The specific mechanism often involves inhibition of fungal cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Triazoles are also noted for their anticancer activities. Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism may involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Anticancer Activity
A study investigated a series of triazole derivatives, including those structurally related to This compound , revealing significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating that certain derivatives exhibited potency comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole compounds, highlighting their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The research emphasized the importance of functional group modifications in enhancing antimicrobial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Triazole A | Simple triazole ring | Moderate anticancer | 10 |
| Triazole B | Chlorophenyl group | Strong antimicrobial | 5 |
| Target Compound | Chlorophenyl & Methylsulfanyl | High anticancer & antimicrobial | TBD |
Q & A
Q. Key Data :
| Property | Predicted Value |
|---|---|
| logP | 2.7 |
| Bioavailability Score | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
